molecular formula C14H22N2O8 B12351789 (+/-)-trans-1-Amino-1,3-dicarboxycyclopentane

(+/-)-trans-1-Amino-1,3-dicarboxycyclopentane

Katalognummer: B12351789
Molekulargewicht: 346.33 g/mol
InChI-Schlüssel: DXLSPTHQGVGVTN-ATXZCBKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+/-)-trans-1-Amino-1,3-dicarboxycyclopentane is a cyclopentane derivative with two carboxyl groups and an amino group attached to the cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-1-Amino-1,3-dicarboxycyclopentane typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of cyclopentadiene derivatives, which undergo cyclization in the presence of catalysts and specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-trans-1-Amino-1,3-dicarboxycyclopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

(+/-)-trans-1-Amino-1,3-dicarboxycyclopentane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of (+/-)-trans-1-Amino-1,3-dicarboxycyclopentane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentane derivatives: Other cyclopentane derivatives with different functional groups.

    Amino acids: Compounds with similar amino and carboxyl functional groups.

Uniqueness

(+/-)-trans-1-Amino-1,3-dicarboxycyclopentane is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H22N2O8

Molekulargewicht

346.33 g/mol

IUPAC-Name

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid;(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/2C7H11NO4/c2*8-7(6(11)12)2-1-4(3-7)5(9)10/h2*4H,1-3,8H2,(H,9,10)(H,11,12)/t2*4-,7-/m10/s1

InChI-Schlüssel

DXLSPTHQGVGVTN-ATXZCBKLSA-N

Isomerische SMILES

C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N.C1C[C@](C[C@H]1C(=O)O)(C(=O)O)N

Kanonische SMILES

C1CC(CC1C(=O)O)(C(=O)O)N.C1CC(CC1C(=O)O)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.